Boc-N-méthyl-D-norleucine

Vue d'ensemble

Description

Synthesis Analysis

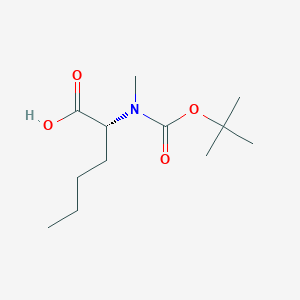

The synthesis of Boc-N-methyl-D-norleucine involves the use of di-tert-butyl dicarbonate under basic conditions . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid then results in the free amine .Molecular Structure Analysis

The Boc-N-methyl-D-norleucine molecule contains a total of 39 bonds. There are 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis

Boc-N-methyl-D-norleucine has a linear formula of C12H23NO4 . Its molecular weight is 245.32 g/mol .Applications De Recherche Scientifique

Biochimie : Protection des acides aminés

“Boc-N-méthyl-D-norleucine” est largement utilisé en biochimie pour la protection des groupes amino pendant la synthèse peptidique. Le groupe Boc (tert-butyloxycarbonyle) est un groupe protecteur courant qui peut être ajouté dans des conditions douces et éliminé par traitement acide . Ce composé est particulièrement utile dans la synthèse peptidique en phase solide, où il peut protéger le groupe amino des réactions indésirables.

Recherche pharmaceutique : Études de la structure des protéines

En recherche pharmaceutique, “this compound” sert d'analogue pour étudier la structure et la fonction des protéines. Il est structurellement similaire à la méthionine mais dépourvu de soufre, ce qui en fait un outil précieux pour sonder le rôle de la méthionine dans les protéines, telles que le peptide Amyloïde-β impliqué dans la maladie d'Alzheimer .

Synthèse chimique : Ligation chimique native

Le composé joue un rôle dans la synthèse chimique, en particulier dans les méthodes de ligation chimique native (NCL). Il agit comme un bioisostère de la méthionine, permettant une ligation chimique protéique N-terminale sans les problèmes d'oxydation associés à la méthionine . Cette application est cruciale pour la synthèse de protéines et de peptides complexes.

Science des matériaux : Synthèse de polymères

En science des matériaux, “this compound” peut être utilisé dans la synthèse de polymères. Le groupe Boc offre un moyen d'introduire une fonctionnalité de chaîne latérale qui peut ensuite être déprotégée pour révéler des groupes amino réactifs, qui peuvent être modifiés ou utilisés pour réticuler les polymères .

Science de l'environnement : Détection des analytes

Ce composé peut trouver des applications en science de l'environnement en tant que standard ou réactif dans la détection d'analytes environnementaux. Sa structure et ses propriétés bien définies peuvent aider à calibrer les instruments ou à développer des essais pour surveiller les échantillons environnementaux .

Chimie analytique : Étalons de chromatographie

“this compound” est utilisé en chimie analytique comme étalon en chromatographie. Son temps de rétention unique aide à l'identification et à la quantification des composés dans des mélanges complexes, ce qui est essentiel pour le contrôle qualité et la recherche .

Science alimentaire et nutritionnelle : Études métaboliques

Bien qu'il ne soit pas directement utilisé dans les aliments, ses analogues comme la norleucine ont été utilisés dans des études métaboliques pour comprendre le rôle des acides aminés dans le comportement alimentaire et la nutrition. Ces recherches peuvent conduire à des éclaircissements sur la façon d'optimiser les régimes alimentaires pour la santé et le bien-être .

Recherche agricole : Analyse de la croissance des plantes

En recherche agricole, les analogues d'acides aminés comme “this compound” peuvent être utilisés pour étudier la croissance des plantes et la synthèse des protéines. Comprendre le rôle des acides aminés dans les plantes peut conduire au développement d'engrais plus efficaces et de stratégies de croissance .

Mécanisme D'action

Target of Action

Boc-N-methyl-D-norleucine is an unnatural amino acid that is used experimentally to study protein structure and function .

Mode of Action

It is known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1)

Biochemical Pathways

It is known that leucine and its derivatives can affect the mtor pathway , which regulates cell growth by integrating signals from growth factors, energy status, and nutrients such as amino acids . It is possible that Boc-N-methyl-D-norleucine may also influence this pathway, but this needs to be confirmed by further studies.

Result of Action

As an experimental compound, it is primarily used to study protein structure and function .

Analyse Biochimique

Biochemical Properties

Boc-N-methyl-D-norleucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective protection and deprotection of amino groups . Additionally, Boc-N-methyl-D-norleucine can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis .

Cellular Effects

Boc-N-methyl-D-norleucine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which regulates cell growth and metabolism . By modulating this pathway, Boc-N-methyl-D-norleucine can impact cell proliferation, differentiation, and survival. Furthermore, it can alter gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses .

Molecular Mechanism

The molecular mechanism of Boc-N-methyl-D-norleucine involves its interaction with specific biomolecules, leading to changes in cellular functions. The Boc group can be cleaved by mild acidolysis, releasing the active amino acid . This cleavage allows Boc-N-methyl-D-norleucine to participate in peptide synthesis and other biochemical reactions. Additionally, Boc-N-methyl-D-norleucine can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This interaction can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-N-methyl-D-norleucine can change over time due to its stability and degradation. The Boc group provides stability to the compound, protecting it from premature degradation . Over time, the Boc group can be cleaved, leading to the release of the active amino acid. This temporal change can affect the compound’s activity and function in biochemical reactions. Long-term studies have shown that Boc-N-methyl-D-norleucine can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Boc-N-methyl-D-norleucine can vary with different dosages in animal models. At low doses, it can promote cell growth and proliferation by activating the mTORC1 signaling pathway . At high doses, it can have toxic or adverse effects, including inhibition of cell growth and induction of apoptosis . These threshold effects highlight the importance of optimizing the dosage of Boc-N-methyl-D-norleucine in experimental studies to achieve the desired outcomes without causing toxicity.

Metabolic Pathways

Boc-N-methyl-D-norleucine is involved in various metabolic pathways, including amino acid metabolism and protein synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in attaching amino acids to tRNA molecules during translation . Additionally, Boc-N-methyl-D-norleucine can affect metabolic flux by modulating the activity of key enzymes involved in amino acid catabolism and anabolism . These interactions can influence metabolite levels and overall cellular metabolism.

Transport and Distribution

Boc-N-methyl-D-norleucine is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its cellular uptake . Once inside the cell, Boc-N-methyl-D-norleucine can interact with binding proteins that regulate its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of Boc-N-methyl-D-norleucine is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization can impact its activity and function, as different cellular compartments have distinct biochemical environments. Post-translational modifications, such as phosphorylation or acetylation, can also regulate the subcellular localization of Boc-N-methyl-D-norleucine, further modulating its effects on cellular processes .

Propriétés

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGQYTQHPSQSFF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

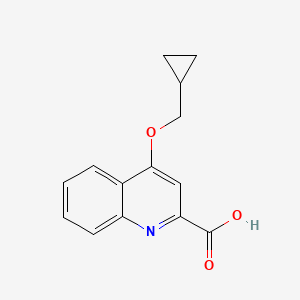

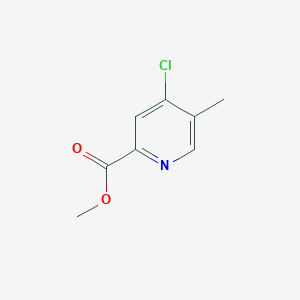

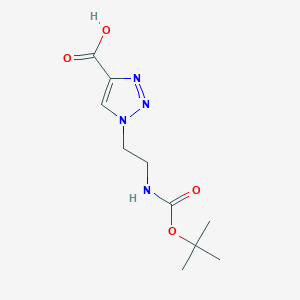

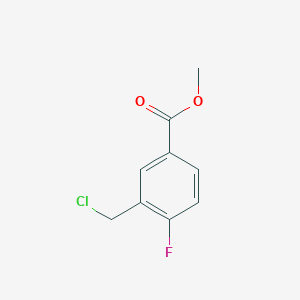

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)